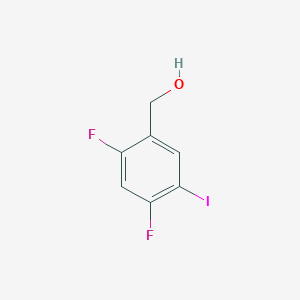

(2,4-Difluoro-5-iodo-phenyl)-methanol

説明

特性

IUPAC Name |

(2,4-difluoro-5-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJKWOHAMOGLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097626-21-5 | |

| Record name | 2,4-Difluoro-5-iodobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of (2,4-Difluoro-5-iodo-phenyl)-methanol typically involves:

- Introduction of fluorine atoms on the aromatic ring.

- Selective iodination at the 5-position.

- Conversion of an aromatic precursor (such as an aldehyde, ketone, or halogenated intermediate) into the corresponding benzyl alcohol.

The key challenge is the regioselective iodination and maintaining the integrity of fluorine substituents during subsequent transformations.

Preparation of Key Intermediates

Preparation of 5-Fluoro-2-iodo-phenyl Precursors

A critical intermediate is 5-fluoro-2-iodo-substituted aromatic compounds, which serve as the backbone for further functionalization.

Method: Starting from 2-amino-5-fluorobenzoic acid, diazotization is performed in concentrated sulfuric acid aqueous solution at 0–10 °C by adding sodium nitrite solution dropwise. After reaction completion (monitored by TLC), carbamide is added, and the mixture is cooled to 0 °C. Then, potassium iodide solution at 0 °C is added rapidly, and the mixture is warmed to room temperature and stirred overnight. The resulting solid is filtered, washed, and purified by dissolution in ethyl acetate and multiple aqueous washes to yield 5-fluoro-2-iodobenzoic acid.

Subsequent Step: Conversion of 5-fluoro-2-iodobenzoic acid to its corresponding acyl chloride by reaction with thionyl chloride at 60 °C, followed by removal of solvent and purification.

Conversion to this compound

The direct preparation of this compound involves reduction of appropriate carbonyl intermediates or functionalization of halogenated precursors.

Reduction Route: Aromatic ketones or aldehydes bearing the 2,4-difluoro-5-iodo substitution pattern can be reduced to the corresponding benzyl alcohol using standard reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Example: In related synthetic schemes, aromatic ketones such as 1-(5-fluoro-2-iodophenyl)ethyl ketone are prepared and then converted to the alcohol by reduction.

Selective Iodination and Fluorination

Iodination: Selective iodination at the 5-position is achieved via diazonium salt intermediates or by direct electrophilic substitution using iodine sources such as iodine (I2) or N-iodosuccinimide (NIS) under low temperature conditions to avoid polyiodination or degradation.

Fluorination: Fluorine atoms are typically introduced early in the synthesis through fluorinated aromatic starting materials or via nucleophilic aromatic substitution reactions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization and iodination | 2-amino-5-fluorobenzoic acid, NaNO2, KI, H2SO4 | 0–10 °C to RT | Not specified | Monitored by TLC, overnight stirring |

| Acyl chloride formation | Thionyl chloride | 60 °C | Quantitative | Followed by solvent removal |

| Acylation and esterification | Malonic acid diethyl ester, MgCl2, triethylamine | RT to 5–10 °C | Not specified | Followed by acid workup |

| Reduction to benzyl alcohol | NaBH4 or LiAlH4 | 0–25 °C | Typically >80 | Controlled to prevent side reactions |

| Purification | Silica gel chromatography, recrystallization | Ambient | Purity >95% | Confirmed by HPLC and NMR |

Detailed Research Findings

A patent (CN105732355A) describes a robust two-step method starting from 2-amino-5-fluorobenzoic acid to obtain 5-fluoro-2-iodobenzoic acid, followed by conversion to 1-(5-fluoro-2-iodophenyl)ethyl ketone, a key intermediate for further reduction to the target benzyl alcohol.

Another approach involves the use of diethyl zinc and trifluoroacetic acid in dichloroethane at low temperature to facilitate selective iodination with diiodomethane, followed by quenching and extraction steps to isolate iodinated intermediates.

Research on cyclometalated iridium complexes with 2,4-difluoro-3-iodophenyl ligands demonstrates the preparation of such fluoroiodinated aromatic building blocks using BuLi-mediated lithiation followed by iodine quenching in tetrahydrofuran, highlighting the synthetic versatility of these intermediates.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents | Temperature/Time | Yield/Remarks |

|---|---|---|---|---|

| Diazotization & Iodination | Diazonium salt formation and KI-mediated iodination | NaNO2, KI, H2SO4 | 0–10 °C, then RT overnight | Efficient iodination, TLC monitored |

| Acyl Chloride Formation | Reaction with thionyl chloride | SOCl2 | 60 °C, 1–2 h | Quantitative conversion |

| Acylation & Esterification | Reaction with malonic acid diethyl ester, MgCl2, TEA | Malonic acid diethyl ester, MgCl2, TEA | RT, 30 min + 2 h stirring | Intermediate ketone formation |

| Reduction to Alcohol | NaBH4 or LiAlH4 reduction | 0–25 °C, 1–3 h | >80% yield typical | Clean conversion to benzyl alcohol |

| Purification | Silica gel chromatography, recrystallization | Petroleum ether/ethyl acetate | Ambient | High purity product |

Analytical and Purification Techniques

Chromatography: Flash silica gel chromatography using petroleum ether and ethyl acetate mixtures is standard for purification.

HPLC: High-performance liquid chromatography is used to monitor reaction progress and confirm purity.

Spectroscopy: NMR and mass spectrometry confirm the structure and substitution pattern of the final product.

化学反応の分析

Oxidation Reactions

The primary alcohol group undergoes oxidation under acidic or catalytic conditions to form aldehydes or carboxylic acids.

Mechanistic Insights :

-

Oxidation to aldehydes proceeds via a two-electron transfer mechanism facilitated by strong oxidizers like KMnO₄ in acidic media .

-

Carboxylic acid formation involves further oxidation of the aldehyde intermediate under harsher conditions.

Reduction Reactions

The iodine atom can be selectively reduced to hydrogen, while the alcohol group remains intact.

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Dehalogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 2 hrs | 2,4-Difluorophenylmethanol | 89% |

Mechanistic Insights :

-

Catalytic hydrogenation cleaves the C–I bond via a radical intermediate stabilized by palladium .

-

The reaction is stereospecific and does not affect fluorine substituents due to their strong C–F bonds .

Substitution Reactions

The iodine atom undergoes nucleophilic substitution (SₙAr) with various nucleophiles.

Mechanistic Insights :

-

The electron-withdrawing fluorine groups activate the aromatic ring for SₙAr, directing nucleophiles to the para position relative to iodine.

-

Copper iodide catalyzes azide substitution by stabilizing the transition state .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed coupling reactions.

Mechanistic Insights :

-

Suzuki coupling proceeds via oxidative addition of Pd(0) to the C–I bond, followed by transmetallation with the boronic acid .

-

Ullmann coupling involves a copper-mediated radical pathway, forming C–C bonds between aryl halides .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing HI gas.

-

Photoreactivity : UV light induces homolytic C–I bond cleavage, generating aryl radicals .

Comparative Reactivity

科学的研究の応用

Chemical Research Applications

Synthesis of Complex Molecules

(2,4-Difluoro-5-iodo-phenyl)-methanol serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo selective functionalization allows chemists to create diverse derivatives for various applications. For instance, it can be oxidized to form aldehydes or carboxylic acids, or reduced to yield difluorophenylmethanol.

Reactivity and Stability

The compound's reactivity is influenced by the presence of halogen atoms. The fluorine atoms enhance metabolic stability and bioavailability in pharmaceutical applications, while the iodine atom allows for halogen bonding interactions that can modulate biological activity .

Biological Research Applications

Biochemical Probes

In biological studies, this compound can act as a probe to investigate the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors provide insights into biochemical pathways and mechanisms.

Drug Development

The compound has potential applications in drug development due to its structural features that enhance bioavailability and metabolic stability. The presence of both fluorine and iodine atoms may improve the pharmacokinetic properties of drug candidates derived from it .

Medicinal Applications

Pharmaceutical Intermediates

this compound is explored as a key intermediate in the synthesis of novel pharmaceuticals. For example, it is being investigated for its role in developing inhibitors for poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial targets in cancer therapy .

Antiviral Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antiviral properties. These findings suggest that such compounds could be further explored for therapeutic applications against viral infections .

Industrial Applications

Agrochemicals and Dyes

In the industrial sector, this compound is utilized in the production of agrochemicals and dyes due to its stability and reactivity. Its unique properties allow it to serve as a versatile building block in various chemical processes .

Polymer Production

The compound's reactivity makes it suitable for use in polymer chemistry, where it can be incorporated into polymer matrices to enhance performance characteristics such as thermal stability and chemical resistance.

作用機序

The mechanism of action of (2,4-Difluoro-5-iodo-phenyl)-methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological molecules, leading to various effects such as inhibition or activation of enzymatic pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares (2,4-Difluoro-5-iodo-phenyl)-methanol with structurally analogous halogenated aromatic alcohols and ketones:

Key Observations:

Electron-Withdrawing Effects: The 2,4-difluoro substituents in the target compound create a strongly electron-deficient aromatic ring, contrasting with the methoxy group in 2,3-Difluoro-5-methoxy-4-methylbenzylalcohol, which donates electrons via resonance . The ketone group in (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone further deactivates the ring, favoring nucleophilic attacks at the chloro-substituted position .

Steric and Halogen Effects :

- Iodine in the target compound increases molecular weight and polarizability compared to chlorine in the furan derivative . This enhances its utility in heavy-atom-mediated reactions (e.g., radiopharmaceutical labeling).

- Thiophene-based analogs (e.g., 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene ) exhibit reduced ring strain compared to benzene derivatives, favoring applications in conductive materials .

生物活性

(2,4-Difluoro-5-iodo-phenyl)-methanol is an organic compound notable for its unique halogenated structure, which includes two fluorine atoms and one iodine atom. This composition significantly influences its chemical properties and biological activity. The compound serves as an intermediate in the synthesis of more complex organic molecules and has potential applications in medicinal chemistry, particularly in drug development.

The molecular formula of this compound is C7H5F2IO. The presence of electronegative halogens (fluorine and iodine) enhances its reactivity and modulates interactions with biological systems. These halogens can participate in various bonding interactions, such as hydrogen bonding and halogen bonding, which are crucial for its biological effects.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The compound's mechanism involves:

- Hydrogen Bonding : Fluorine atoms can form strong hydrogen bonds with biological macromolecules.

- Halogen Bonding : The iodine atom can engage in halogen bonding, influencing the conformation and activity of target proteins.

These interactions can lead to the modulation of enzymatic pathways, potentially resulting in inhibition or activation of specific biological processes.

1. Pharmaceutical Development

Research indicates that this compound may enhance the bioavailability and metabolic stability of pharmaceutical compounds due to its unique structure. Its halogen substituents can improve pharmacokinetic properties, making it a candidate for further drug development studies.

2. Biological Probes

The compound is utilized as a probe in biological research to study the effects of halogenated aromatic compounds on various biological systems. It provides insights into biochemical pathways by interacting with different enzymes and receptors.

Case Study 1: Enzymatic Interaction

In a study examining the interaction of halogenated compounds with cytochrome P450 enzymes, this compound was shown to inhibit specific enzyme activities. This inhibition was attributed to the compound's ability to form stable complexes with the enzyme active sites, demonstrating its potential as a lead compound for developing enzyme inhibitors .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on various halogenated phenolic compounds revealed that this compound exhibited moderate cytotoxic effects on liver cell lines. The study suggested that the compound's reactivity might contribute to its hepatotoxicity, necessitating further investigation into its safety profile for therapeutic applications .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2,4-Difluoro-5-iodo-phenyl)-methanol, and how do reaction conditions influence yield?

- Methodology :

- Halogenation Strategies : Start with a phenol precursor (e.g., 2,4-difluorophenol) and introduce iodine via electrophilic substitution using iodine monochloride (ICl) or iodine with an oxidizing agent like HIO₃. Optimize temperature (0–25°C) and solvent (acetic acid or DCM) to minimize side reactions .

- Reduction of Carbonyl : Convert a pre-iodinated benzaldehyde derivative (e.g., 2,4-difluoro-5-iodobenzaldehyde) to methanol using NaBH₄ or LiAlH₄. Monitor reaction progress via TLC or GC-MS to avoid over-reduction .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95%) and NMR .

Q. How can structural analogs inform the reactivity of this compound?

- Comparative Analysis :

- Chlorine vs. Iodine : Compare with analogs like (2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol (CAS 1361709-78-5) to assess steric/electronic effects. Iodine’s larger size may reduce nucleophilic substitution rates but enhance stability in cross-coupling reactions .

- Fluorine Impact : Fluorine’s electron-withdrawing nature increases acidity of the hydroxyl group (pKa ~9–10), influencing derivatization (e.g., etherification or esterification) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Ventilation : Use fume hoods due to potential iodine vapor release during synthesis .

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid methanol as a solvent if NaBH₄ is used (flammability risk) .

- Waste Disposal : Quench excess reductants with isopropanol before aqueous neutralization .

Advanced Research Questions

Q. How can NMR and MS resolve contradictions in structural characterization?

- Data Interpretation :

- ¹H/¹³C NMR : Identify fluorine-iodine coupling patterns (e.g., ¹H NMR: δ 4.8 ppm for -CH₂OH split by adjacent fluorine). Compare with deuterated standards (e.g., diphenyl-d5-methylamine in ) to confirm assignments .

- HRMS : Use ESI+ or EI modes to detect molecular ion [M+H]⁺ (expected m/z: 300.96). Discrepancies in isotopic ratios (e.g., iodine’s 127/129 amu) may indicate impurities .

Q. What mechanistic insights govern its use in Suzuki-Miyaura cross-coupling?

- Catalytic Optimization :

- Iodo vs. Bromo Selectivity : Test Pd(PPh₃)₄ or XPhos catalysts with arylboronic acids. Iodine’s lower electronegativity may favor oxidative addition but require higher temperatures (80–100°C) .

- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and catalyst stability .

Q. How do substituents affect its bioactivity in medicinal chemistry?

- Structure-Activity Relationship (SAR) :

- Antimicrobial Screening : Derivatize the hydroxyl group to esters or carbamates. Compare MIC values against analogs like {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol ( ) to assess fluorine/iodine contributions .

- Metabolic Stability : Use hepatic microsome assays (e.g., human CYP450 isoforms) to evaluate iodine’s impact on oxidative degradation .

Methodological Considerations

Q. What experimental design principles apply to optimizing its synthesis?

- DoE (Design of Experiments) :

- Variables : Vary iodine source (ICl vs. NIS), solvent polarity, and reaction time. Use a 3² factorial design to identify interactions (e.g., higher iodine concentration accelerates substitution but increases byproducts) .

- Response Metrics : Prioritize yield (>70%) over purity initially, then refine via recrystallization .

Q. How to address contradictory data in catalytic performance studies?

- Root-Cause Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。